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Compound of Interest

Compound Name: Nesapidil

Cat. No.: B1593492 Get Quote

An In-depth Technical Guide to the Chemical Properties and Structure of Nesapidil

Introduction
Nesapidil is a complex heterocyclic compound recognized for its pharmacological potential,

primarily investigated for its cardiovascular effects.[1] It belongs to the 1,3,4-oxadiazole class of

compounds, a structural motif known for conferring metabolic stability and diverse biological

activities.[1][2] This document provides a comprehensive overview of Nesapidil's chemical

structure, physicochemical properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties
Nesapidil's structure integrates a 1,3,4-oxadiazole ring, a piperazine moiety, and a

methoxyphenyl group, culminating in a molecule with a single undefined stereocenter.[2] The

IUPAC name for Nesapidil is 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-

oxadiazol-2-yl)phenoxy]propan-2-ol.[2][3] The key functional groups—piperazine, 1,3,4-

oxadiazole, methoxy, and propanol—are crucial to its biological interactions.[2] The piperazine

component is thought to facilitate binding to receptor sites, while the oxadiazole ring may

enhance the molecule's bioavailability and metabolic stability.[2]

Physicochemical Data
The key chemical and physical properties of Nesapidil are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1593492?utm_src=pdf-interest
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.benchchem.com/product/b3418055
https://www.benchchem.com/product/b3418055
https://www.vulcanchem.com/product/vc8458413
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.vulcanchem.com/product/vc8458413
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.vulcanchem.com/product/vc8458413
https://pubchem.ncbi.nlm.nih.gov/compound/Nesapidil
https://www.vulcanchem.com/product/vc8458413
https://www.vulcanchem.com/product/vc8458413
https://www.benchchem.com/product/b1593492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

1-[4-(2-

methoxyphenyl)piperazin-1-

yl]-3-[3-(5-methyl-1,3,4-

oxadiazol-2-

yl)phenoxy]propan-2-ol

[2][3]

Molecular Formula C₂₃H₂₈N₄O₄ [2][3][4]

Molecular Weight 424.5 g/mol [1][2][3]

CAS Number 90326-85-5, 118778-75-9 [1][2][3]

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=

C2)OCC(CN3CCN(CC3)C4=C

C=CC=C4OC)O

[3][4]

InChI Key
FYKZHAJQLBLBJO-

UHFFFAOYSA-N
[1][3]

Hydrogen Bond Donor Count 1 [3]

XLogP3-AA 2.8 [3]

Pharmacological Properties and Mechanism of
Action
Nesapidil's primary mechanism of action is characterized by its antagonism of α₁-adrenergic

receptors and its role as a calcium channel blocker.[1][2][5] This dual activity contributes to its

vasodilatory and antihypertensive effects.[1][2] By blocking α₁-adrenergic receptors, Nesapidil
interferes with Gq-mediated signaling pathways, preventing the release of intracellular calcium.

[1] Simultaneously, it directly inhibits the influx of calcium ions into vascular smooth muscle and

heart cells, classifying it as a class IV antiarrhythmic drug.[1][5] This combined action leads to

reduced peripheral vascular resistance and a lowering of blood pressure, generally without a

significant impact on heart rate.[2]

Signaling Pathway
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The diagram below illustrates the proposed signaling pathway affected by Nesapidil. It blocks

the α₁-adrenergic receptor, preventing G-protein activation and subsequent intracellular

calcium release. It also directly blocks voltage-gated calcium channels.
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Caption: Proposed mechanism of Nesapidil-induced vasodilation.

Experimental Protocols & Data
While detailed experimental protocols for Nesapidil are not extensively published, its synthesis

and the biological evaluation of its derivatives have been described.

Chemical Synthesis Workflow
Nesapidil is synthesized through a multi-step process involving the formation of the oxadiazole

ring followed by piperazine coupling.[2] The synthesis generally employs cyclodehydration

reactions, which are efficient and generate minimal byproducts.[2]
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3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Step 1: Formation of Propanol Side Chain
(Reaction with Epichlorohydrin)

Epichlorohydrin

4-(2-methoxyphenyl)piperazine

Step 2: Piperazine Coupling
(Nucleophilic Substitution)

Step 3: Purification
(Chromatographic Techniques)

Nesapidil (>98% Purity)

Click to download full resolution via product page

Caption: General workflow for the chemical synthesis of Nesapidil.

Methodology:

Formation of the Oxadiazole Ring and Side Chain: The process begins with the reaction of 3-

(5-methyl-1,3,4-oxadiazol-2-yl)phenol with epichlorohydrin, which introduces the reactive

propanol side chain.[2]

Piperazine Coupling: The intermediate from the first step is then coupled with 4-(2-

methoxyphenyl)piperazine via a nucleophilic substitution reaction.[2]

Purification: The final product is purified using chromatographic techniques to achieve a

purity of over 98%, which is critical for pharmaceutical applications.[2]

Biological Activity of Derivatives
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Studies have been conducted on derivatives of Nesapidil, leveraging its 1,3,4-oxadiazole

scaffold to explore a range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory effects.[1][6]

Biological Activity
Research Findings on
Derivatives

Source

Anticancer

A derivative showed significant

cytotoxicity against HEPG2

(liver cancer) cells with an IC₅₀

of 1.18 µM.

[1]

Antibacterial

Derivatives exhibited activity

against E. coli and

Staphylococcus aureus, with

Minimum Inhibitory

Concentration (MIC) values of

1.0 mg/mL and 0.5 mg/mL,

respectively.

[1][2]

Antifungal

Moderate activity was

observed against Candida

albicans, with MIC values in

the range of 250–500 µg/mL.

[2]

Anti-inflammatory

Derivatives demonstrated

efficacy in rat paw edema

models, with performance

comparable to the standard

drug indomethacin.

[1]

Conclusion
Nesapidil is a pharmacologically active molecule with a well-defined structure characterized by

its 1,3,4-oxadiazole core. Its primary mechanism of action involves a dual blockade of α₁-

adrenergic receptors and voltage-gated calcium channels, resulting in potent vasodilatory

effects. While research on Nesapidil itself is limited, the study of its derivatives reveals the

therapeutic versatility of its chemical scaffold, suggesting potential applications beyond
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cardiovascular disease. Further investigation is required to fully elucidate its specific binding

targets and therapeutic profile.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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